Propanamide, N-(3-chloro-2-hydroxyphenyl)-
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Overview
Description
Propanamide, N-(3-chloro-2-hydroxyphenyl)- is a chemical compound with the molecular formula C9H10ClNO2. It is known for its unique structure, which includes a chloro group and a hydroxy group attached to a phenyl ring, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(3-chloro-2-hydroxyphenyl)- typically involves the reaction of 3-chloroaniline with propionyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(3-chloro-2-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 3-chloro-2-hydroxyacetophenone.
Reduction: Formation of N-(3-hydroxyphenyl)propanamide.
Substitution: Formation of various substituted propanamides depending on the nucleophile used.
Scientific Research Applications
Propanamide, N-(3-chloro-2-hydroxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of Propanamide, N-(3-chloro-2-hydroxyphenyl)- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(4-hydroxyphenyl)propanamide
- 3-chloro-N-(2-hydroxyphenyl)propanamide
- 3-chloro-N-(3,5-dimethoxyphenyl)propanamide
Uniqueness
Propanamide, N-(3-chloro-2-hydroxyphenyl)- is unique due to the specific positioning of the chloro and hydroxy groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
221291-87-8 |
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Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
N-(3-chloro-2-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C9H10ClNO2/c1-2-8(12)11-7-5-3-4-6(10)9(7)13/h3-5,13H,2H2,1H3,(H,11,12) |
InChI Key |
QPWHEDZASSKIQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C(=CC=C1)Cl)O |
Origin of Product |
United States |
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